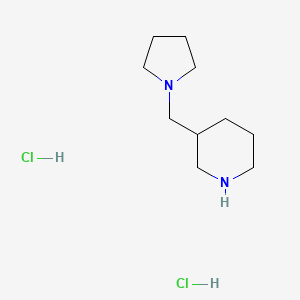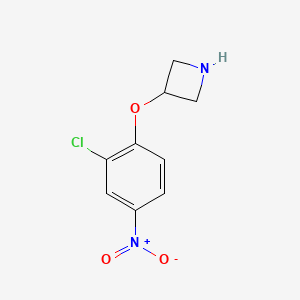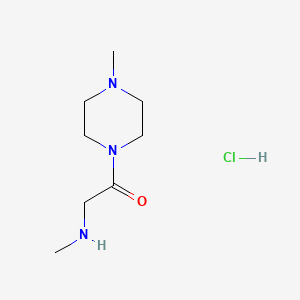
4-Chloro-2-methyl-1,8-naphthyridine
Overview
Description
4-Chloro-2-methyl-1,8-naphthyridine is a chemical compound with the empirical formula C9H7ClN2 . It is a derivative of naphthyridine, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-1,8-naphthyridine involves the reaction of 4-methyl-1,8-naphthyridin-2 (1H)-one with POCl3 in toluene. The mixture is refluxed at 120° C for 3 hours.Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-1,8-naphthyridine includes a naphthyridine core with a chlorine atom at the 4th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, including 4-Chloro-2-methyl-1,8-naphthyridine, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-1,8-naphthyridine is a solid compound . More detailed physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrum can be found in the literature .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
4-Chloro-2-methyl-1,8-naphthyridine: derivatives have been explored for their potential as antimicrobial agents. The structural motif of 1,8-naphthyridine is known to exhibit a broad spectrum of biological activities, including antimicrobial properties . This compound can be modified to create new pharmacophores that target various bacterial strains, such as Gram-positive and Gram-negative bacteria, enhancing the efficacy of existing antibiotic treatments .
Organic Synthesis: Multicomponent Reactions
In organic synthesis, 4-Chloro-2-methyl-1,8-naphthyridine serves as a versatile building block in multicomponent reactions (MCRs). These reactions are efficient pathways to generate complex molecular architectures, which are valuable in medicinal chemistry and chemical biology . The compound’s reactivity allows for the construction of diverse medicinally important scaffolds.
Photochemistry: Light-Emitting Diodes
The photochemical properties of 1,8-naphthyridines make them suitable for use in light-emitting diodes (LEDs). Compounds like 4-Chloro-2-methyl-1,8-naphthyridine can be incorporated into the design of LEDs to improve luminance or create specific emission wavelengths .
Material Science: Dye-Sensitized Solar Cells
In the field of material science, 4-Chloro-2-methyl-1,8-naphthyridine and its derivatives can be used as components in dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, absorbing sunlight and converting it into electrical energy with high efficiency .
Biological Research: Immunostimulants
Substituted 1,8-naphthyridine compounds, including 4-Chloro-2-methyl-1,8-naphthyridine , have been reported to possess immunostimulant properties. They can potentially be used to boost the immune response in various therapeutic applications .
Analytical Chemistry: Molecular Sensors
The unique structure of 4-Chloro-2-methyl-1,8-naphthyridine lends itself to the development of molecular sensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and diagnostic assays .
Supramolecular Chemistry: Host–Guest Systems
In supramolecular chemistry, 4-Chloro-2-methyl-1,8-naphthyridine can form the basis of host–guest systems. These systems are capable of self-assembly and can be engineered to create molecular containers or carriers for drug delivery .
Safety and Hazards
The safety data sheet for 4-Chloro-2-methyl-1,8-naphthyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing. It is also recommended to avoid ingestion, inhalation, and dust formation .
properties
IUPAC Name |
4-chloro-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAARUOUJJHNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696413 | |
| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1,8-naphthyridine | |
CAS RN |
1221272-96-3 | |
| Record name | 4-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-chloro-2-methyl-1,8-naphthyridine in the synthesis of the metal complexes described in the research?
A1: 4-Chloro-2-methyl-1,8-naphthyridine acts as a ligand, meaning it binds to the central metal ion (rhodium or iridium in this case) to form a coordination complex []. The specific type of interaction involves the nitrogen atoms of the naphthyridine ring donating electrons to the vacant orbitals of the metal ion, creating a coordinate covalent bond. This ligand contributes to the overall structure and potentially influences the properties of the resulting metal complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)


![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)
